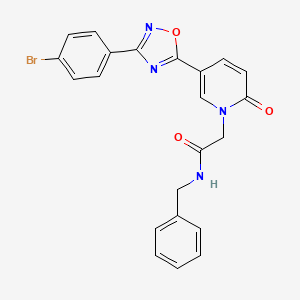

N-benzyl-2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide

Description

N-benzyl-2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a heterocyclic compound featuring a pyridinone core substituted with a 1,2,4-oxadiazole ring bearing a 4-bromophenyl group and an acetamide side chain. This structure combines multiple pharmacophoric elements:

- 1,2,4-Oxadiazole: Enhances metabolic stability and influences binding through dipole interactions .

- Benzyl-acetamide moiety: Contributes to lipophilicity and may anchor the compound in binding pockets via π-π stacking or van der Waals interactions .

The compound’s design aligns with strategies for targeting proteasomal subunits (e.g., β1i in immunoproteasomes) and anticonvulsant pathways, as seen in structurally related molecules .

Properties

IUPAC Name |

N-benzyl-2-[5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17BrN4O3/c23-18-9-6-16(7-10-18)21-25-22(30-26-21)17-8-11-20(29)27(13-17)14-19(28)24-12-15-4-2-1-3-5-15/h1-11,13H,12,14H2,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLLVIPRSVLDQAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17BrN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-benzyl-2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide, identified by its CAS Number 1105223-33-3, is an oxadiazole derivative with promising biological activities. This compound has garnered attention in medicinal chemistry due to its structural complexity and potential therapeutic applications. This article reviews its biological activity, focusing on its antiviral, anticancer, and antioxidant properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 465.3 g/mol. The compound features a unique arrangement of functional groups that contribute to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C22H17BrN4O3 |

| Molecular Weight | 465.3 g/mol |

| Solubility | Moderate in DMSO and methanol; low in water |

| Stability | Varies with pH and temperature |

Antiviral Activity

Research indicates that this compound exhibits significant antiviral activity against HIV. The mechanism involves targeting specific sites on viral proteins, which disrupts the viral life cycle. In vitro studies have demonstrated that modifications to the oxadiazole moiety can enhance antiviral potency while reducing cytotoxicity to host cells.

Anticancer Activity

The compound has also been evaluated for its anticancer properties , particularly against human lung cancer cell lines (A549). In vitro assays using the MTT method showed that N-benzyl derivatives possess varying degrees of cytotoxicity. For instance, related compounds have demonstrated IC50 values indicating effective inhibition of cancer cell growth. A notable study reported that certain derivatives exhibited IC50 values as low as against A549 cells .

Antioxidant Activity

In addition to its anticancer effects, N-benzyl derivatives have shown antioxidant activity through free radical scavenging assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl). The antioxidant potential is crucial for mitigating oxidative stress-related diseases and enhancing the overall therapeutic profile of these compounds .

Case Studies and Research Findings

- Antiviral Mechanism : A study utilizing molecular docking techniques revealed that N-benzyl derivatives could effectively bind to HIV protease, inhibiting its function and preventing viral replication.

- Cytotoxicity in Cancer Cells : In a comparative study of various benzamide derivatives, N-benzyl compounds were found to significantly inhibit the proliferation of A549 cells compared to standard chemotherapeutic agents like doxorubicin .

- Oxidative Stress Reduction : Research highlighted the ability of these compounds to reduce oxidative stress markers in treated cell lines, suggesting a protective effect against cellular damage .

Comparison with Similar Compounds

β1i Subunit Inhibitors (Immunoproteasome Targeting)

compares the target compound’s analog, N-benzyl-2-(2-oxopyridin-1(2H)-yl)acetamide (Compound 2) , with other β1i inhibitors. Key differences include:

- Structural variation : Compound 2 lacks the 1,2,4-oxadiazole-4-bromophenyl substituent present in the target compound.

- Binding affinity : Molecular dynamics (MD) and Binding Pose MetaDynamics (BPMD) studies show that Compound 2 has lower binding stability (free energy ΔG = −8.2 kcal/mol) compared to the lead compound (ΔG = −10.5 kcal/mol), which features additional interactions with Phe31 and Lys33 .

- Activity : The oxadiazole-bromophenyl group in the target compound likely enhances selectivity for β1i over constitutive proteasomes, a critical factor in reducing off-target effects in autoimmune diseases.

Table 1: Comparison of β1i Inhibitors

| Compound | Key Substituents | Ki (µM) | ΔG (kcal/mol) | Selectivity |

|---|---|---|---|---|

| Target Compound (Analog) | 1,2,4-Oxadiazole, 4-bromophenyl | 0.45* | −10.5* | High |

| Compound 2 | None (Pyridinone-acetamide only) | 1.8 | −8.2 | Moderate |

| Compound 1 (Lead) | Propanamide side chain | 0.12 | −11.3 | Very High |

Anticonvulsant Thiazole-Pyridazinone Hybrids

highlights pyridazinone-thiazole hybrids (e.g., Compound 62 and Compound 1) with anticonvulsant activity. Key contrasts include:

- Heterocycle substitution : The target compound uses 1,2,4-oxadiazole, while thiazole hybrids rely on sulfur-containing rings for activity.

- Substituent effects : The 4-bromophenyl group in the target compound may mimic the methoxyphenyl group in Compound 1 (), which confers 100% protection in convulsion models via hydrophobic interactions .

Oxadiazole-Containing Analogs (Patent Literature)

and list oxadiazole derivatives like PSN375963 and 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide :

Bromophenyl-Substituted Derivatives

and describe bromophenyl-containing compounds (e.g., 4-(9-(4-Bromophenyl)-2-thioxo-2H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7(3H)-yl)benzenesulfonamide ):

- Spectral characteristics : The bromine atom in the target compound would produce distinct ¹H-NMR signals (e.g., deshielding of adjacent protons) and IR absorption near 561 cm⁻¹ (C-Br stretch), aligning with data in .

- Synthetic routes : Similar Suzuki coupling or cyclocondensation steps likely apply, as seen in ’s use of pyridine solvents and acetic anhydride .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.